REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]([OH:8])[C:6](=[O:9])[CH:5]=[CH:4][N:3]=1.Br[CH2:11]Br.[H-].[Na+]>CS(C)=O.[Cl-].[Na+].O>[CH3:1][C:2]1[C:7]2[O:8][CH2:11][O:9][C:6]=2[CH:5]=[CH:4][N:3]=1 |f:2.3,5.6.7|
|
Name
|
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
|
CC1=NC=CC(C1O)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
BrCBr
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
brine
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Type
|
CUSTOM
|
Details
|
under stirring for 3 days whereupon it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The mixture was left at ambient temperature
|
Type
|
EXTRACTION
|
Details
|
The water-DMSO solution was extracted with methylene chloride (3×50 ml)
|
Type
|
CUSTOM
|
Details
|
A sample for NMR analysis was withdrawn
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |